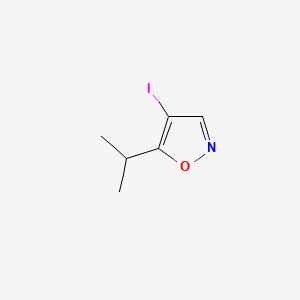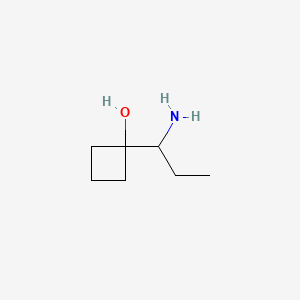
1-(1-Aminopropyl)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminopropyl)cyclobutanol is an organic compound with the molecular formula C7H15NO It consists of a cyclobutanol ring substituted with an aminopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Aminopropyl)cyclobutanol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with 1-aminopropane in the presence of a reducing agent. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Aminopropyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminopropyl)cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1-Aminopropyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. This can lead to changes in metabolic pathways or cellular functions, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanol: A simpler analog without the aminopropyl group.
1-Aminopropylcyclohexanol: A similar compound with a cyclohexanol ring instead of a cyclobutanol ring.
1-(1-Aminopropyl)cyclopentanol: Another analog with a cyclopentanol ring.
Uniqueness: 1-(1-Aminopropyl)cyclobutanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its smaller ring size compared to cyclohexanol or cyclopentanol derivatives may result in different reactivity and interaction profiles, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
1-(1-aminopropyl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-2-6(8)7(9)4-3-5-7/h6,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
ZXJZTIHWXYPGTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1(CCC1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


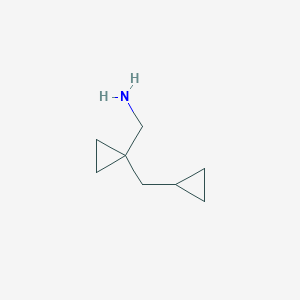
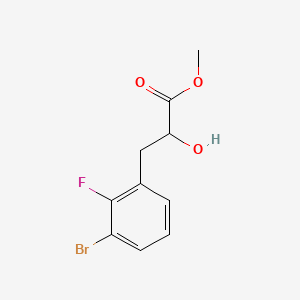
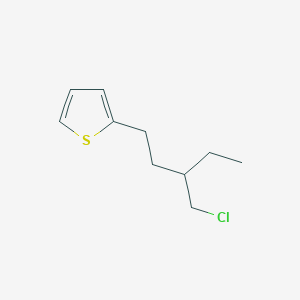
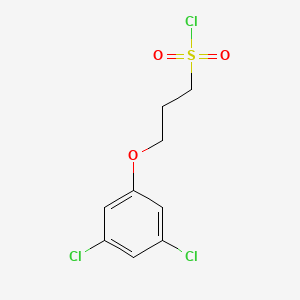
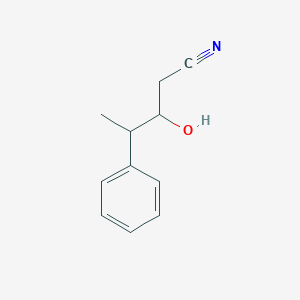
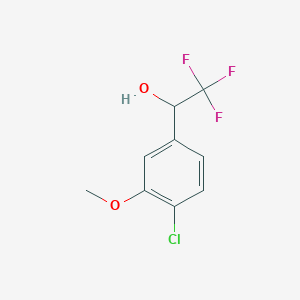
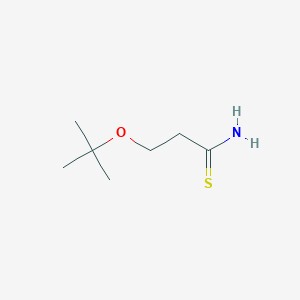
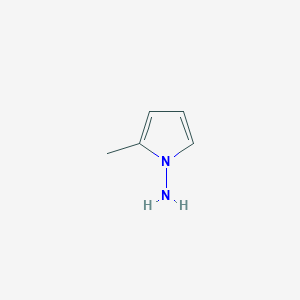
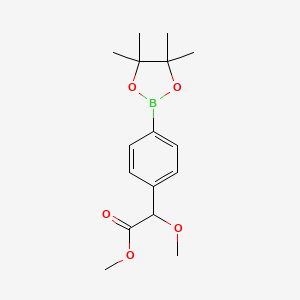
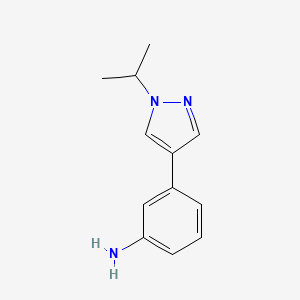
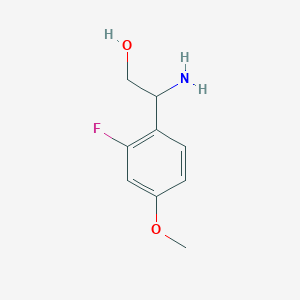
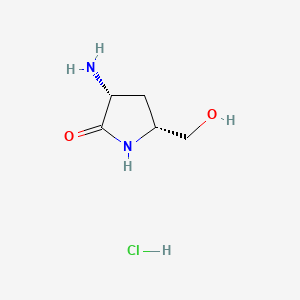
![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
